N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6OS2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Insecticidal Activity
A study by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazine and benzo[d]imidazole derivatives, from a precursor related to the compound of interest. These compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing potential in pest control applications (Fadda et al., 2017).
Antimicrobial Activity
Research by Rezki (2016) involved synthesizing N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluating their antimicrobial activity. These compounds displayed promising antimicrobial activities against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Rezki, 2016).
Anticancer and Antitumor Activity
A study by Yurttaş et al. (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings. These compounds were tested for their antitumor activity against various human tumor cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).
Anticonvulsant Properties
Liu et al. (2016) synthesized benztriazoles with mercapto-triazole and other heterocycle substituents, evaluating them for anticonvulsant activity. Some compounds demonstrated potent activity in maximal electroshock and subcutaneous pentylenetetrazole seizures tests, suggesting their use in treating epilepsy (Liu et al., 2016).
Urease Inhibition and Antioxidant Activities
Gull et al. (2016) synthesized N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for urease inhibition and antioxidant activities. These compounds showed significant activity in urease inhibition, suggesting potential applications in treating diseases related to urease enzyme activity (Gull et al., 2016).
Anti-inflammatory and Kinase Inhibition
Tariq et al. (2018) synthesized N-(benzothiazol/oxazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio] acetamide derivatives and evaluated them for anti-inflammatory activity and kinase inhibition. They found compounds with potent in vivo anti-inflammatory activity, suggesting their potential in treating inflammatory diseases (Tariq et al., 2018).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c1-13-6-8-14(9-7-13)20-25-24-17-10-11-19(26-27(17)20)29-12-18(28)23-21-22-15-4-2-3-5-16(15)30-21/h2-11H,12H2,1H3,(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBROKGJSQPEONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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